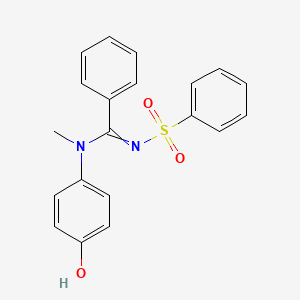

N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxyphenyl)-N-methyl-N'-(phenylsulfonyl)benzimidamide, also known as HPMPSB, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzimidazole derivatives and has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Base-catalyzed and Acid-catalyzed Reactions

N-(Arylsulfonyloxy)phthalimides, related to the chemical structure of interest, undergo base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement. These reactions are crucial for the synthesis of N,N′-diaryl ureas and amine salts, extending the scope of aromatic compound modifications. Such transformations highlight the compound's utility in synthetic organic chemistry, offering pathways to novel materials and intermediates for further chemical synthesis (Fahmy et al., 1977).

Synthesis of Optically Active α-amino Acid Derivatives

Research has demonstrated that optically active syn-α-amidoalkylphenyl sulfones, which share structural motifs with the compound , can be prepared from chiral aldehydes. These sulfones are valuable for their potential in creating optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks in the development of biologically active compounds (Foresti et al., 2003).

Improved Water Flux in Nanofiltration Membranes

In the field of environmental science, novel sulfonated thin-film composite nanofiltration membranes have been developed to treat dye solutions, showcasing an increased water flux due to improved surface hydrophilicity. This research underscores the compound's role in enhancing membrane technology for water purification and wastewater treatment (Liu et al., 2012).

Polyimides for Fuel Cell Application

The synthesis of novel sulfonated polyimides from diamine monomers, including those structurally related to the compound of interest, has shown promising results for fuel cell applications. These polyimides exhibit high proton conductivity and good water stability, essential characteristics for efficient and durable fuel cell membranes (Fang et al., 2002).

Propiedades

IUPAC Name |

N'-(benzenesulfonyl)-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-22(17-12-14-18(23)15-13-17)20(16-8-4-2-5-9-16)21-26(24,25)19-10-6-3-7-11-19/h2-15,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRANDZRMSANKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-methoxybenzofuran-2-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2383721.png)

![[2-[(4-Chlorobenzyl)sulfanyl]-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B2383729.png)

![Methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate](/img/structure/B2383738.png)

![N-(4-fluorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2383739.png)